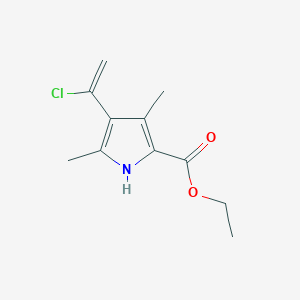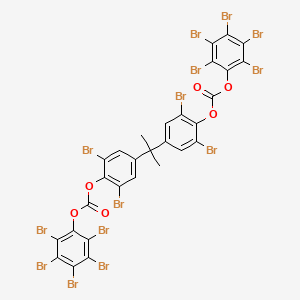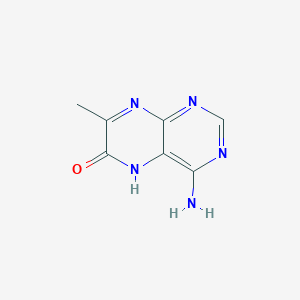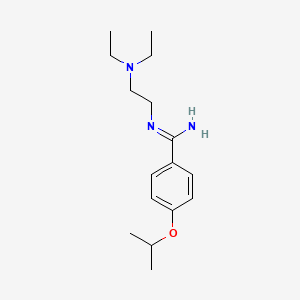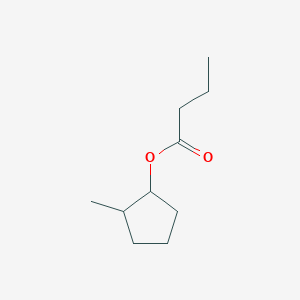![molecular formula C12H7Cl3S B13793171 Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- CAS No. 55759-88-1](/img/structure/B13793171.png)
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is an organochlorine compound with the molecular formula C12H7Cl3S. It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 4 positions, and a 4-chlorophenylthio group is attached at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorobenzenethiol with 4-chlorobenzene under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar electrophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1,4-dichloro-: Another dichlorobenzene derivative with different substitution patterns.
2,4-Dichlorobenzene: Lacks the 4-chlorophenylthio group, making it less complex.
4-Chlorobenzene: Contains only one chlorine atom and no thio group.
Uniqueness
Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]- is unique due to the presence of both chlorine atoms and the 4-chlorophenylthio group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
55759-88-1 |
|---|---|
Formule moléculaire |
C12H7Cl3S |
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
2,4-dichloro-1-(4-chlorophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H7Cl3S/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H |
Clé InChI |
VEJJRNAKABCDJC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


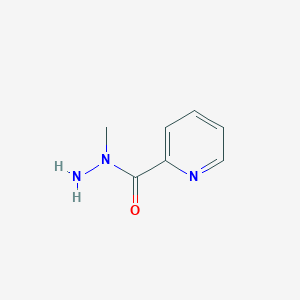
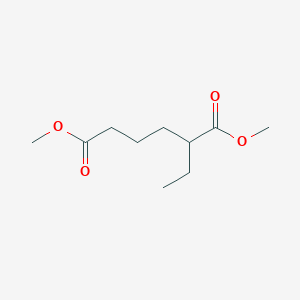
![7-Imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13793103.png)
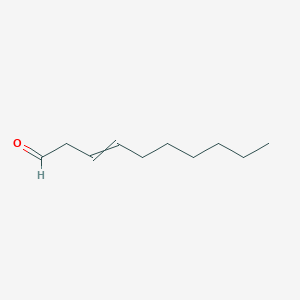
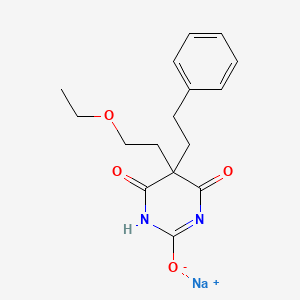
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-2-carbonitrile](/img/structure/B13793116.png)
![3-(p-Chlorophenyl)-7-hydroxy-2H-naphth[1,8-bc]oxepin-2-one](/img/structure/B13793117.png)
